Ethyl 2-[[2-(3-ethylphenoxy)acetyl]amino]benzoate
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Overview
Description
Ethyl 2-[[2-(3-ethylphenoxy)acetyl]amino]benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is characterized by its unique structure, which includes an ethyl group, a phenoxy group, and an acetylamino group attached to a benzoate ester.
Preparation Methods
The synthesis of Ethyl 2-[[2-(3-ethylphenoxy)acetyl]amino]benzoate typically involves the esterification of 2-[[2-(3-ethylphenoxy)acetyl]amino]benzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Ethyl 2-[[2-(3-ethylphenoxy)acetyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, leading to the formation of different esters or amides.
Scientific Research Applications
Ethyl 2-[[2-(3-ethylphenoxy)acetyl]amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of perfumes and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 2-[[2-(3-ethylphenoxy)acetyl]amino]benzoate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to various biological effects. The acetylamino group may also play a role in modulating the activity of these targets, although the exact pathways are still under investigation .
Comparison with Similar Compounds
Ethyl 2-[[2-(3-ethylphenoxy)acetyl]amino]benzoate can be compared with other esters such as:
Ethyl acetate: Known for its use as a solvent in nail polish removers and glues.
Methyl butyrate: Commonly used in flavoring agents due to its fruity odor.
Ethyl benzoate: Used in perfumes and as a flavoring agent.
Each of these compounds has unique properties and applications, but this compound stands out due to its specific structure and potential biological activities.
Properties
IUPAC Name |
ethyl 2-[[2-(3-ethylphenoxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-14-8-7-9-15(12-14)24-13-18(21)20-17-11-6-5-10-16(17)19(22)23-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIQJLUMZQFPLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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